molecular formula C19H21BrN4O2S B2815220 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea CAS No. 1396885-31-6

1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea

Cat. No. B2815220
CAS RN: 1396885-31-6
M. Wt: 449.37
InChI Key: WCIJSQVMZSNNCP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and a cyclopentylurea group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic structures .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromobenzoyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Biological Evaluation

Research in the field often focuses on the synthesis of novel heterocyclic compounds due to their interesting biological properties. For example, a study by Prakash et al. (2011) demonstrated the iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showcasing the potential antimicrobial properties of these compounds Prakash et al., 2011.

Novel Heterocyclic Systems

Further, Abdel‐Latif et al. (2019) focused on the construction of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, indicating the diverse biological applications these structures could have Abdel‐Latif et al., 2019.

Applications in Drug Discovery

The research often targets the development of compounds with potential applications in drug discovery, such as the work by Uchikawa & Aono (1994), who explored the synthesis of condensed 4-aminothiazole derivatives, highlighting the methodological advancements in constructing compounds with potential therapeutic benefits Uchikawa & Aono, 1994.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications, as well as optimization of its synthesis process .

properties

IUPAC Name

1-[5-(2-bromobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2S/c20-14-8-4-3-7-13(14)17(25)24-10-9-15-16(11-24)27-19(22-15)23-18(26)21-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIJSQVMZSNNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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